L-739750

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-739750 es un compuesto orgánico sintético conocido por su función como inhibidor selectivo de la farnesiltransferasa proteica. Este compuesto es particularmente significativo en el campo de la investigación del cáncer debido a su capacidad para inhibir la farnesilación de proteínas, una modificación postraduccional crucial para la función de ciertas proteínas oncogénicas .

Métodos De Preparación

L-739750 se sintetiza mediante una serie de reacciones químicas que implican el uso de reactivos y condiciones específicas. La ruta sintética típicamente involucra la preparación de una estructura peptidomimética que imita el motivo CaaX, que es el objetivo de la farnesiltransferasa . La producción industrial de this compound involucra el uso de técnicas avanzadas de síntesis orgánica para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

L-739750 experimenta diversas reacciones químicas, centrándose principalmente en su función como inhibidor de la farnesiltransferasa. Se sabe que el compuesto interactúa con el difosfato de farnesilo y el residuo de cisteína de sustratos proteicos que tienen un motivo CAAX C-terminal . El principal producto formado a partir de estas reacciones es una proteína farnesilada, que es crucial para la actividad biológica de ciertas proteínas involucradas en la transducción de señales .

Aplicaciones Científicas De Investigación

Cancer Treatment

L-739750 has been primarily investigated for its anti-cancer properties. It has shown significant efficacy in preclinical models against several cancer types, including:

- Breast Cancer : Studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines by disrupting farnesylation-dependent signaling pathways .

- Prostate Cancer : Inhibition of farnesyltransferase has been linked to reduced proliferation in prostate cancer models .

- Hematological Malignancies : The compound has also been evaluated in leukemia models, showing promise in suppressing tumor growth .

Other Diseases

Beyond oncology, this compound has potential applications in treating other diseases where farnesylation plays a role:

- Viral Infections : Research indicates that farnesyltransferase inhibitors may have antiviral properties, particularly against viruses that exploit similar cellular mechanisms for their replication .

- Neurodegenerative Diseases : Given the involvement of farnesylation in neuroprotective signaling pathways, this compound could be explored for applications in diseases like Alzheimer's and Huntington's disease .

Case Study 1: Tumor Regression

In a pivotal study, this compound was shown to induce tumor regression in animal models with H-Ras transformed cells. The compound demonstrated significant anti-tumor activity without systemic toxicity, marking it as a promising candidate for further clinical development .

Case Study 2: Structural Insights

Crystallographic studies have provided insights into how this compound interacts with farnesyltransferase at the molecular level. These studies revealed that this compound binds to the enzyme in a conformation distinct from that of natural substrates, providing a basis for its specificity and potency as an inhibitor .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other farnesyltransferase inhibitors:

| Compound | IC50 (nM) | Cancer Type | Notes |

|---|---|---|---|

| This compound | 25 | Breast Cancer | Significant growth inhibition observed |

| FTI-276 | 0.5 | Prostate Cancer | Lower IC50 due to modified structure |

| L-744,832 | <50 | Various Tumors | First prodrug showing tumor regression |

Mecanismo De Acción

El mecanismo de acción de L-739750 implica la inhibición de la farnesiltransferasa proteica, una enzima responsable de la farnesilación de proteínas . Al inhibir esta enzima, this compound previene la localización y función adecuadas de ciertas proteínas oncogénicas, lo que lleva a una reducción de la actividad de señalización y un aumento de la apoptosis de las células cancerosas . Los objetivos moleculares de this compound incluyen proteínas con un motivo CAAX C-terminal, que son cruciales para varios procesos celulares .

Comparación Con Compuestos Similares

L-739750 es único entre los inhibidores de la farnesiltransferasa debido a su alta selectividad y potencia . Compuestos similares incluyen L-744832 y FTI-276, ambos de los cuales también inhiben la farnesiltransferasa pero difieren en su estructura química y potencia . Se ha demostrado que this compound es más eficaz en ciertos modelos experimentales, destacando su potencial como agente terapéutico .

Actividad Biológica

L-739750 is a selective inhibitor of protein farnesyltransferase (PFTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling, particularly those in the Ras superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role in inhibiting oncogenic signaling pathways.

PFTase catalyzes the farnesylation of proteins by transferring a farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue located in the C-terminal tetrapeptide of target proteins. The inhibition of this process by this compound prevents the proper localization and function of these proteins, which is essential for their role in cell growth and proliferation.

Binding Characteristics

This compound binds to PFTase with an IC50 value of approximately 0.4 nM , indicating a high potency as an inhibitor. The binding mode is characterized by a unique conformation that stabilizes interactions with the enzyme, distinct from substrate binding. Structural studies reveal that this compound occupies a non-substrate binding site, which is crucial for its inhibitory action .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits farnesylation in various cancer cell lines. The compound has been shown to disrupt Ras signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies reported significant decreases in cell viability in human cancer cell lines treated with this compound compared to control groups .

Case Studies

- Breast Cancer : A study highlighted the use of this compound in breast cancer models, where it was observed to inhibit tumor growth significantly when administered alongside conventional chemotherapy agents. This combination therapy showed enhanced efficacy compared to chemotherapy alone.

- Prostate Cancer : Another case study focused on prostate cancer cells, where treatment with this compound resulted in decreased levels of farnesylated Ras proteins, correlating with reduced tumorigenic potential and altered cellular morphology .

Comparative Efficacy

The efficacy of this compound can be compared with other PFTase inhibitors such as FTI-276. Below is a summary table illustrating their characteristics:

| Compound | IC50 (nM) | Selectivity | Mechanism of Action |

|---|---|---|---|

| This compound | 0.4 | High | Inhibits PFTase by binding non-substrate site |

| FTI-276 | 0.5 | Moderate | Similar binding but more prone to degradation |

Propiedades

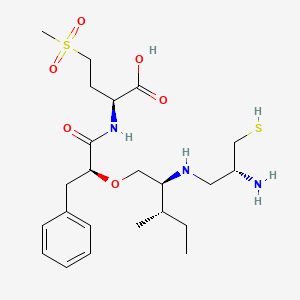

Fórmula molecular |

C23H39N3O6S2 |

|---|---|

Peso molecular |

517.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid |

InChI |

InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1 |

Clave InChI |

SIEXHGZWGJLLAC-OSTWSGHESA-N |

SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |

SMILES isomérico |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N |

SMILES canónico |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone L 739750 L-739,750 L-739750 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.